molecular formula C24H25N3O4S2 B12940619 N-Benzyl-4-(5,6-dimethyl-1H-benzimidazole-1-sulfonyl)-N-ethylbenzene-1-sulfonamide CAS No. 606131-17-3

N-Benzyl-4-(5,6-dimethyl-1H-benzimidazole-1-sulfonyl)-N-ethylbenzene-1-sulfonamide

Cat. No.: B12940619
CAS No.: 606131-17-3
M. Wt: 483.6 g/mol
InChI Key: YSKYNXPWHRURDW-UHFFFAOYSA-N
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Description

“N-Benzyl-4-(5,6-dimethyl-1H-benzimidazole-1-sulfonyl)-N-ethylbenzene-1-sulfonamide” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-Benzyl-4-(5,6-dimethyl-1H-benzimidazole-1-sulfonyl)-N-ethylbenzene-1-sulfonamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by sulfonylation and subsequent alkylation to introduce the benzyl and ethyl groups. Common reagents include sulfonyl chlorides, alkyl halides, and bases like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the benzyl group.

    Reduction: Reduction reactions could target the sulfonyl groups, potentially converting them to sulfides.

    Substitution: Nucleophilic substitution reactions may occur at the sulfonamide nitrogen or the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

Biologically, it may act as an enzyme inhibitor or a ligand for receptor studies.

Medicine

In medicine, sulfonamides are often explored for their antibacterial properties, and this compound could be investigated for similar applications.

Industry

Industrially, it might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Benzimidazole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The unique combination of the benzimidazole and sulfonamide groups in “N-Benzyl-4-(5,6-dimethyl-1H-benzimidazole-1-sulfonyl)-N-ethylbenzene-1-sulfonamide” may confer distinct biological activities or chemical reactivity compared to simpler analogs.

Properties

CAS No.

606131-17-3

Molecular Formula

C24H25N3O4S2

Molecular Weight

483.6 g/mol

IUPAC Name

N-benzyl-4-(5,6-dimethylbenzimidazol-1-yl)sulfonyl-N-ethylbenzenesulfonamide

InChI

InChI=1S/C24H25N3O4S2/c1-4-26(16-20-8-6-5-7-9-20)32(28,29)21-10-12-22(13-11-21)33(30,31)27-17-25-23-14-18(2)19(3)15-24(23)27/h5-15,17H,4,16H2,1-3H3

InChI Key

YSKYNXPWHRURDW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3C=NC4=C3C=C(C(=C4)C)C

Origin of Product

United States

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